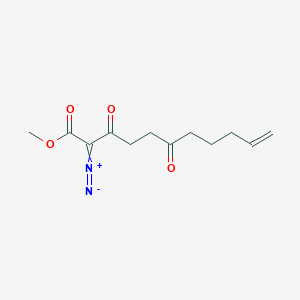
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and a dioxoundeca-dien-olate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate typically involves the diazotization of an appropriate precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a strong acid such as hydrochloric acid (HCl). The precursor compound, which contains the necessary functional groups, is treated with the diazotizing agent under controlled temperature conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, resulting in high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are used as coupling partners. The reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of substituted aromatic compounds and azo dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including the formation of azo dyes and the synthesis of substituted aromatic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar structure with diethoxy groups instead of methoxy groups.
2-Diazonio-1-[(2-methylpropan-2-yl)oxy]-1,6-dioxoundeca-2,10-dien-3-olate: Similar structure with a tert-butoxy group instead of a methoxy group.
Uniqueness
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxy group influences its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
197085-80-6 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
methyl 2-diazo-3,6-dioxoundec-10-enoate |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-6-9(15)7-8-10(16)11(14-13)12(17)18-2/h3H,1,4-8H2,2H3 |
InChI Key |
SZZDKWGLFHXNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(=O)CCC(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
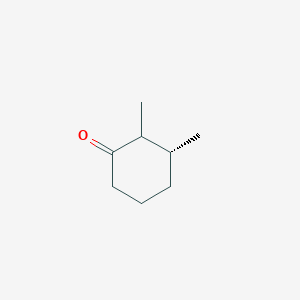
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
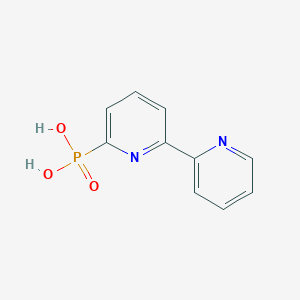
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)

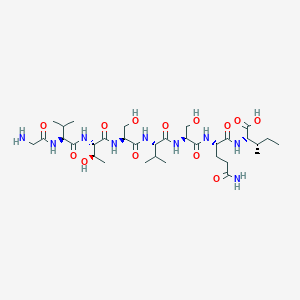
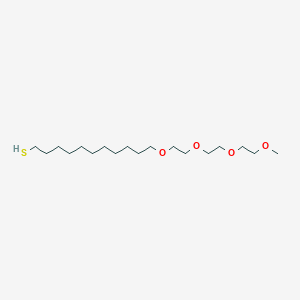
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
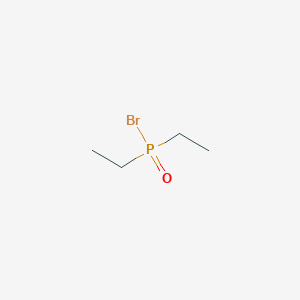
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)

